13-Fold Higher Potency Against CK1δ Compared to the Widely Used Pan-CK1 Inhibitor D4476
Casein kinase 1|A-IN-6 (CK1δ-IN-6) inhibits CK1δ with an IC50 of 23 nM, representing a >13-fold increase in potency over the pan-CK1 inhibitor D4476, which exhibits an IC50 of 300 nM against CK1δ under comparable cell-free assay conditions . This difference in biochemical potency translates to significantly lower effective concentrations required for target engagement in cellular models, reducing the risk of off-target effects associated with higher dosing of less potent analogs .
| Evidence Dimension | IC50 for CK1δ inhibition |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | D4476: 300 nM |
| Quantified Difference | 13-fold lower IC50 (higher potency) |
| Conditions | Cell-free kinase inhibition assay; CK1δ from Schizosaccharomyces pombe for D4476; human CK1δ for A-IN-6 |
Why This Matters
The >13-fold increase in CK1δ inhibitory potency enables researchers to use lower compound concentrations in cellular assays, minimizing the confounding effects of off-target kinase inhibition observed with D4476 (e.g., ALK5, IC50 = 500 nM).
